

The Physiological Roles of FFAR4 Activation: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core Physiological Functions and Experimental Investigation of Free Fatty Acid Receptor 4 (FFAR4)

Introduction

Free Fatty Acid Receptor 4 (FFAR4), also known as G protein-coupled receptor 120 (GPR120), has emerged as a critical sensory and regulatory hub in metabolic and inflammatory signaling. As a receptor for medium and long-chain fatty acids (LCFAs), particularly omega-3 polyunsaturated fatty acids (PUFAs) like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), FFAR4 translates dietary lipid cues into a diverse array of physiological responses. [1][2] Its expression in key metabolic and immune tissues, including adipocytes, macrophages, enteroendocrine cells, pancreatic islets, and the central nervous system, underscores its multifaceted role in maintaining homeostasis.[1][2] Dysregulation of FFAR4 signaling is implicated in the pathogenesis of obesity, type 2 diabetes mellitus (T2DM), and cardiovascular disease, making it a compelling therapeutic target.[2][3] This technical guide provides a comprehensive overview of the physiological roles of FFAR4 activation, its signaling pathways, and detailed methodologies for its investigation.

Core Signaling Pathways of FFAR4 Activation

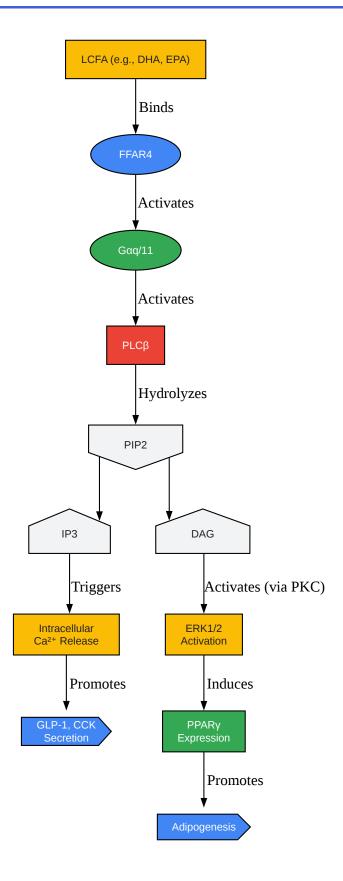
FFAR4 activation initiates a cascade of intracellular events through coupling to several G protein subtypes and through G protein-independent pathways involving β -arrestins. The primary signaling axes include Gaq/11, β -arrestin, Gai/o, and Gas pathways.[1][2]



Gαq/11-Mediated Signaling

Upon ligand binding, FFAR4 couples to G α q/11, which activates phospholipase C β (PLC β). PLC β then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (CCK) from enteroendocrine cells.[1] In adipocytes, this pathway leads to the activation of extracellular signal-regulated kinase 1/2 (ERK1/2) and subsequent expression of peroxisome proliferator-activated receptor-gamma (PPARy), a master regulator of adipogenesis.[1]





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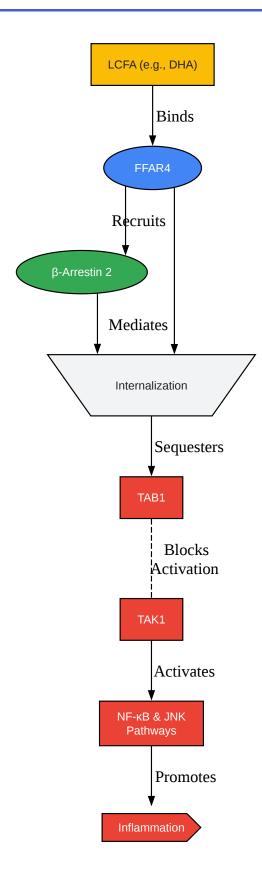
 $G\alpha q/11$ -mediated signaling pathway of FFAR4 activation.



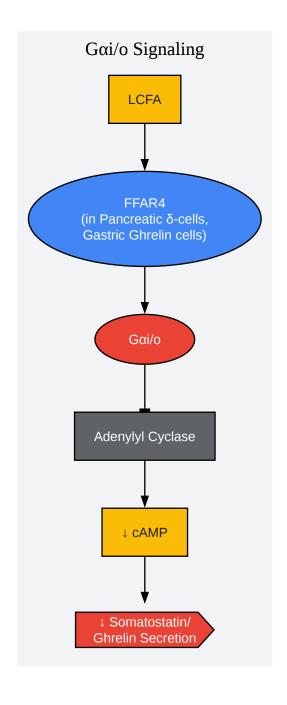
β-Arrestin-Mediated Anti-Inflammatory Signaling

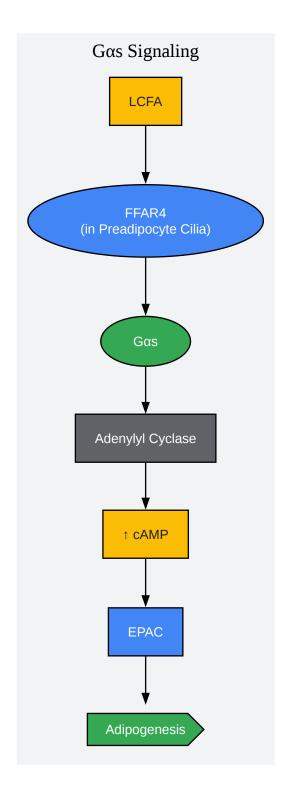
A crucial function of FFAR4 is its potent anti-inflammatory effect, which is primarily mediated by β -arrestin 2. Upon agonist binding, FFAR4 is phosphorylated, leading to the recruitment of β -arrestin 2 to the receptor. This complex is then internalized.[4] The internalized FFAR4/ β -arrestin 2 complex interacts with TGF- β -activated kinase 1 (TAK1)-binding protein (TAB1), preventing the association of TAB1 with TAK1.[1] This sequestration of TAB1 inhibits the downstream activation of pro-inflammatory signaling cascades, including the nuclear factor-kappa B (NF- κ B) and c-Jun N-terminal kinase (JNK) pathways.[1][2]





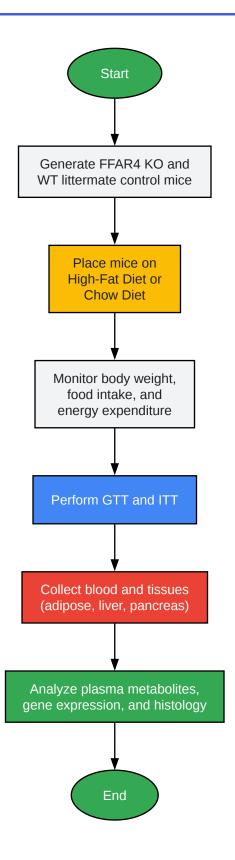












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